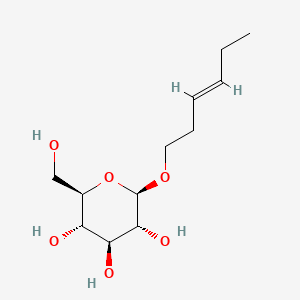

3-Hexenyl-beta-glucopyranoside

Description

Contextualization of Glycosides in Biological Systems

Glycosides are a diverse and ubiquitous class of naturally occurring compounds in which a carbohydrate moiety, known as the glycone, is linked to a non-sugar functional group, the aglycone, via a glycosidic bond. wiley.com This bond is typically formed between the anomeric carbon of the sugar and a hydroxyl group of the aglycone, creating an O-glycoside. wiley.com However, linkages through nitrogen (N-glycosides), sulfur (S-glycosides), or carbon (C-glycosides) also exist. wiley.com

In biological systems, particularly in plants, glycosides serve a multitude of critical functions. oup.compnas.org They are involved in processes such as energy storage, chemical defense against herbivores and pathogens, regulation of plant growth and development, and as precursors to volatile signaling molecules. wiley.comoup.com Many plants store potentially toxic or reactive compounds in the form of inactive glycosides within their vacuoles. wiley.com Upon tissue damage, such as during an insect attack, specific enzymes called glycosidases are released, which hydrolyze the glycosidic bond. wiley.com This enzymatic cleavage liberates the aglycone, which can then exert its biological activity. wiley.com The glycosylation of molecules also increases their water solubility and stability, facilitating their transport and storage within the plant. mdpi.com

Significance of 3-Hexenyl-beta-glucopyranoside in Plant Metabolism and Ecology

This compound is a specific glycoside that has garnered significant attention in the fields of plant metabolism and chemical ecology. Its aglycone is (Z)-3-hexen-1-ol, a member of the green leaf volatiles (GLVs), which are C6 compounds responsible for the characteristic "green" odor of freshly cut grass and damaged leaves. oup.comacs.org

One of the primary roles of this compound in plants is as a stable, non-volatile precursor for the release of (Z)-3-hexen-1-ol. oup.comsciopen.com This conversion is an integral part of the plant's response to mechanical damage or herbivore attack. acs.org The release of (Z)-3-hexen-1-ol and other GLVs can have several ecological consequences, including direct defense against pathogens and herbivores, and indirect defense by attracting natural enemies of the attacking herbivores. wiley.comnih.gov

Furthermore, recent research has unveiled a fascinating role for this compound in plant-plant communication. pnas.org Plants can absorb airborne (Z)-3-hexen-1-ol released by neighboring damaged plants. pnas.orgacs.org This absorbed volatile is then converted into glycosides, including this compound and its derivatives, within the receiving plant's tissues. pnas.orgnih.gov This process effectively "primes" the receiving plant for a potential threat, enhancing its defensive capabilities against future herbivore attacks. pnas.orgresearchgate.net For instance, in tomato plants, the absorbed (Z)-3-hexenol is converted to (Z)-3-hexenylvicianoside, a diglycoside, which has been shown to negatively impact the growth and survival of common cutworms. pnas.org

The biosynthesis of this compound is catalyzed by UDP-glycosyltransferases (UGTs), which transfer a glucose moiety from UDP-glucose to (Z)-3-hexen-1-ol. nih.gov The levels of this glycoside can be influenced by various factors, including mechanical wounding and light conditions. acs.orgacs.org For example, in the processing of oolong tea, continuous wounding stress leads to a significant increase in the (Z)-3-hexenol content, which in turn enhances the formation of this compound. acs.org

Overview of Research Domains Pertaining to this compound

Research on this compound spans several scientific disciplines, highlighting its multifaceted nature and importance. The key research domains include:

Food Chemistry and Flavor Science: A significant body of research has focused on the role of this compound as an aroma precursor in various food products, most notably tea (Camellia sinensis). oup.commdpi.comsciopen.com The enzymatic hydrolysis of this non-volatile glycoside during tea processing releases the volatile (Z)-3-hexen-1-ol, which contributes to the characteristic fresh, green aroma of certain teas. oup.commdpi.comtandfonline.com

Plant and Chemical Ecology: This field investigates the ecological roles of this compound in plant defense and communication. pnas.orgacs.orgnih.gov Studies have elucidated its function as a stored precursor for defensive volatiles and its involvement in the "priming" of plant defenses in response to airborne signals from neighboring plants. pnas.orgresearchgate.net This area of research provides insights into the complex chemical interactions between plants and their environment.

Biochemistry and Molecular Biology: Research in this domain focuses on the biosynthesis and metabolism of this compound. This includes the identification and characterization of the UDP-glycosyltransferases responsible for its synthesis and the study of the enzymatic processes that lead to the release of its aglycone. nih.govnih.govacs.org

Pharmacology and Cancer Research: More recently, this compound has been investigated for its potential therapeutic applications. A 2023 study reported its potent cytotoxic activity against pancreatic cancer cells, inducing apoptosis and cell cycle arrest. nih.govresearchgate.net This opens up a new avenue of research into the pharmacological properties of this natural compound. Another study has also pointed to its potential antisteatotic activity. nih.gov

The natural occurrence of this compound has been identified in a variety of plant species, as detailed in the table below.

| Plant Species |

| Alangium platanifolium var. trilobim |

| Celosia argentea |

| Camellia sinensis (Tea) |

| Epimedium grandiflorum var. thunbergium |

| Hippophae rhamnoides |

| Mallotus furetianus |

| Pertya glabrescens |

| Schizonepeta tenuifolia |

| Sicana odorifera |

| Thymus vulgaris |

| Xanthoxylum piperitum |

This table is based on information from references wiley.comnih.govresearchgate.net.

A recent study highlighted the cytotoxic effects of this compound on different cell lines.

| Cell Line | IC50 (µM) |

| Panc1 (Pancreatic cancer) | 7.6 |

| HepG2 (Liver cancer) | 45.8 |

| MCF7 (Breast cancer) | 108.7 |

| WI-38 (Normal lung fibroblasts) | 194 |

This table is based on data from reference nih.gov. The IC50 value represents the concentration of a substance needed to inhibit a biological process by 50%.

Structure

3D Structure

Properties

CAS No. |

95632-87-4 |

|---|---|

Molecular Formula |

C12H22O6 |

Molecular Weight |

262.30 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(Z)-hex-3-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O6/c1-2-3-4-5-6-17-12-11(16)10(15)9(14)8(7-13)18-12/h3-4,8-16H,2,5-7H2,1H3/b4-3-/t8-,9-,10+,11-,12-/m1/s1 |

InChI Key |

OZIPFYKAIOOVEJ-ODWUMMNUSA-N |

SMILES |

CCC=CCCOC1C(C(C(C(O1)CO)O)O)O |

Isomeric SMILES |

CC/C=C\CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

CCC=CCCOC1C(C(C(C(O1)CO)O)O)O |

Synonyms |

3-hexenyl-beta-D-glucopyranoside 3-hexenyl-beta-glucopyranoside |

Origin of Product |

United States |

Occurrence and Natural Distribution of 3 Hexenyl Beta Glucopyranoside

Detection in Angiosperm Species

Presence in Medicinal and Aromatic Plants

Beyond tea, 3-Hexenyl-beta-glucopyranoside has been identified in a variety of medicinal and aromatic plants. Its presence in these species suggests a potential role in their characteristic scents and possibly their therapeutic properties, although this article will not delve into the latter.

The compound has been extracted from plants such as:

Thymus vulgaris (Thyme) researchgate.net

Ziziphora clinopodioides nih.gov

Erigeron breviscapus nih.gov

Schizonepeta tenuifolia researchgate.net

Xanthoxylum piperitum researchgate.net

Epimedium glandiflorum researchgate.net

The identification of this glycoside in such a diverse group of aromatic and medicinal plants underscores its significance in the plant kingdom's secondary metabolism.

Table 2: Selected Medicinal and Aromatic Plants Containing this compound

| Plant Species | Common Name | Reference |

|---|---|---|

| Thymus vulgaris | Thyme | researchgate.net |

| Ziziphora clinopodioides | - | nih.gov |

| Erigeron breviscapus | - | nih.gov |

| Schizonepeta tenuifolia | Japanese Catnip | researchgate.net |

| Xanthoxylum piperitum | Japanese Pepper | researchgate.net |

| Epimedium glandiflorum | - | researchgate.net |

Identification in Other Plant Families

The occurrence of this compound is not limited to tea and the aforementioned medicinal plants. It has also been identified in other plant families, demonstrating its broad distribution.

Notable examples include:

Alangium platanifolium var. trilobum semanticscholar.org

Celosia argentea (Celosia or Cockscomb) researchgate.netsemanticscholar.org

Cinnamomum subavenium nih.gov

Mallotus furetianus researchgate.net

Solanum lycopersicum (Tomato): In tomato plants, exposure to volatiles from herbivore-infested neighbors leads to the accumulation of (Z)-3-hexenylvicianoside, a diglycoside formed from this compound. pnas.orgresearchgate.net

This wide distribution across different plant families suggests a conserved metabolic pathway and potentially a fundamental role for this compound in plant life, possibly related to defense mechanisms or inter-plant communication. oup.compnas.org

Subcellular Localization within Plant Tissues

Understanding the subcellular localization of this compound and the enzymes involved in its metabolism is crucial to comprehending its biological function.

In tea plants, the glycosyltransferase responsible for the formation of this compound, CsGT1, has been studied for its subcellular localization. nih.gov Research suggests that the interaction between the substrate, (Z)-3-hexenol, and the enzyme is made possible under specific conditions, such as the wounding that occurs during oolong tea processing. nih.gov

Furthermore, studies on glycosidically bound volatiles in tea have provided evidence that β-primeverosidase, an enzyme that hydrolyzes diglycosides, is located in the leaf cell wall. acs.org While this is not the direct enzyme for this compound hydrolysis, it points to the compartmentalization of glycosidases and their substrates. The integrity of the cell wall can prevent the interaction between the glycoside and the enzyme, and disruption of the cell wall is necessary for the release of the volatile aglycone. acs.org In undamaged plant tissues, water-soluble hexenol glycosides are stored, and upon tissue damage, they are hydrolyzed by glucosidases to release the volatile (Z)-3-hexenol. oup.com

Biosynthetic Pathways and Metabolic Transformations of 3 Hexenyl Beta Glucopyranoside

Precursors and Early Stage Metabolism of the Aglycone Moiety

The aglycone portion of 3-hexenyl-beta-glucopyranoside, (Z)-3-hexenol, is derived from the lipoxygenase (LOX) pathway. This pathway is responsible for the production of a variety of six-carbon volatile compounds, collectively known as green leaf volatiles (GLVs), which are typically released upon tissue damage.

Role of the Lipoxygenase (LOX) Pathway in (Z)-3-Hexenol Formation

The biosynthesis of (Z)-3-hexenol begins with the oxygenation of linolenic acid by lipoxygenase (LOX), which adds a dioxygen molecule to produce linolenic acid 13-hydroperoxide. researchgate.net This hydroperoxide is then cleaved by hydroperoxide lyase (HPL) to form (Z)-3-hexenal. researchgate.netfigshare.com Subsequently, (Z)-3-hexenal is reduced to (Z)-3-hexenol by the action of alcohol dehydrogenase (ADH). figshare.comgoogle.com This series of reactions is a common plant response to mechanical wounding and herbivory. uliege.be

Glucosylation Events and Glycosyltransferase Activity

The conversion of the volatile (Z)-3-hexenol into the non-volatile this compound is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs). expasy.org This process, known as glycosylation, involves the transfer of a glucose molecule from a UDP-glucose donor to the (Z)-3-hexenol acceptor.

Identification and Characterization of UDP-Glycosyltransferases (UGTs) Mediating this compound Synthesis

Several UGTs with the ability to glucosylate (Z)-3-hexenol have been identified in various plant species. For instance, in the tea plant (Camellia sinensis), the UGT85 family of glycosyltransferases has been shown to produce volatile monoglucosides. ebrary.net Specifically, CsUGT85K11 has been identified as an enzyme that catalyzes the glucosylation of several volatile organic compounds, including (Z)-3-hexenol. ebrary.netfrontiersin.org These enzymes play a crucial role in the storage and regulation of volatile compounds within the plant. frontiersin.org

Enzymatic Specificity and Regioselectivity in Glycosidic Bond Formation

Glycosyltransferases exhibit specificity for both the sugar donor and the acceptor molecule, which dictates the type of glycosidic bond formed. sigmaaldrich.com The formation of this compound involves the creation of a β-glycosidic bond between the glucose molecule and the hydroxyl group of (Z)-3-hexenol. While the "one enzyme-one linkage" concept has been a guiding principle, some UGTs demonstrate a degree of flexibility in their substrate acceptance. sigmaaldrich.comnih.gov However, the regioselectivity of the enzyme ensures that the glycosidic bond is formed at the correct position on the aglycone. Research on various UGTs has highlighted their ability to tolerate modifications to the acceptor sugar, provided that the essential structural features for the reaction are present. sigmaaldrich.com

Sequential Glycosylation for Oligosaccharide Derivatives (e.g., Vicianosides, Primeverosides)

Following the initial glucosylation to form this compound, further glycosylation can occur to produce more complex oligosaccharide derivatives. In tea plants, for example, (Z)-3-hexenol is stored as a β-primeveroside, which is a diglycoside. frontiersin.orgresearchgate.net This is a two-step process where a second sugar moiety is added to the initial glucoside. The formation of these primeverosides is catalyzed by a different set of UGTs, such as those from the UGT94 family. ebrary.net For instance, after the initial glucosylation by CsUGT85K11, CsUGT94P1 catalyzes the addition of a xylose molecule to form the primeveroside. frontiersin.org Similarly, in tomato plants, airborne (Z)-3-hexenol can be glycosylated to form (Z)-3-hexenyl vicianoside, another diglycoside. nih.gov

Genetic Regulation of Biosynthetic Enzymes

The biosynthesis of this compound and its derivatives is under tight genetic control. The expression of the genes encoding the biosynthetic enzymes, such as LOX, HPL, ADH, and the various UGTs, is often regulated by developmental cues and environmental stresses. For example, the genes responsible for the early steps of the flavonoid biosynthesis pathway, which shares similarities with the pathways for other secondary metabolites, are often differentially regulated from the "late" genes. mdpi.com The regulation of these genes can occur at the transcriptional level, where transcription factors can modulate the expression of the biosynthetic genes. mdpi.com Studies on gibberellin biosynthesis have shown that the transcript levels for biosynthetic enzymes can be subject to feedback regulation and can also be influenced by external factors like light. researchgate.netsemanticscholar.org This intricate regulatory network allows the plant to control the production and accumulation of these compounds in response to specific needs.

Gene Expression Patterns of Glycosyltransferases in Response to Environmental Cues

The expression of genes encoding glycosyltransferases (GTs) is a key regulatory point in the biosynthesis of this compound and is highly responsive to environmental stimuli, particularly those related to plant stress and defense. nih.gov In the tea plant (Camellia sinensis), a significant source of this glucoside, the expression of UGTs is known to be induced by various stressors, highlighting their role in plant protection. nih.gov Glycosylation serves as an efficient mechanism to stabilize and detoxify volatile compounds like (Z)-3-hexenol, which are produced rapidly in response to damage, and to prime the plant's defense systems. nih.gov

Interestingly, the response of specific UGT genes can vary depending on the nature and duration of the stress. For instance, studies on the manufacturing process of oolong tea, which involves subjecting tea leaves to continuous mechanical wounding, revealed that this stress did not enhance the transcript levels of CsGT1, a key glycosyltransferase involved in the process. nih.gov This suggests that while stress is a general trigger for UGT expression, the regulation of specific genes can be more nuanced and may not always rely on simple transcriptional upregulation.

Another important environmental cue is the presence of airborne GLVs emitted from neighboring damaged plants. Plants can absorb these volatiles from the atmosphere, which then act as signals to induce defense responses. frontiersin.orgresearchgate.net The uptake of airborne (Z)-3-hexenol and its subsequent conversion to this compound indicates the activation of the glycosylation machinery in response to this chemical signal. frontiersin.orgresearchgate.net This plant-plant communication mechanism underscores the role of environmental information in modulating the biosynthetic pathways of GLV glucosides.

Research has identified specific UGTs responsible for the glucosylation of (Z)-3-hexenol. In Camellia sinensis, the enzyme CsUGT85A53 has been shown to catalyze this reaction. nih.gov The table below summarizes key findings on the expression of relevant glycosyltransferases.

| Gene/Enzyme | Plant Species | Environmental Cue | Observed Expression Pattern | Reference |

|---|---|---|---|---|

| General UGTs | Camellia sinensis (Tea Plant) | Various Stressors | Expression is generally induced. | nih.gov |

| CsGT1 | Camellia sinensis (Tea Plant) | Continuous Wounding (Mechanical Stress) | Expression level was not enhanced. | nih.gov |

| CsUGT85A53 | Camellia sinensis (Tea Plant) | Stress (Inferred) | Glucosylates (Z)-3-hexenol as part of the plant defense response. | nih.gov |

| Implied UGT Activity | Tomato, Arabidopsis | Airborne Green Leaf Volatiles | Increased accumulation of the corresponding glucoside, implying enzyme activation/expression. | frontiersin.orgresearchgate.net |

Molecular Mechanisms Regulating Enzyme Activity

Beyond the level of gene transcription, the activity of glycosyltransferases involved in this compound synthesis is regulated by several molecular mechanisms. These controls ensure that glycosylation occurs at the right time and place, allowing the plant to mount a rapid and localized defense response.

A primary regulatory mechanism is the subcellular localization of enzymes and substrates. Research on tea leaves during the oolong tea manufacturing process suggests that mechanical stress, while not increasing CsGT1 gene expression, facilitates the interaction between the enzyme and its substrate, (Z)-3-hexenol. nih.gov It is proposed that the stress disrupts cellular compartments, allowing the cytosolic CsGT1 enzyme to access (Z)-3-hexenol, which is synthesized in a different part of the cell. nih.gov This mechanism allows for a very rapid increase in the production of this compound without the delay associated with gene transcription and protein synthesis.

The intrinsic catalytic properties of the enzymes themselves represent another layer of regulation. Plant UGTs belong to a large superfamily, and individual enzymes exhibit distinct substrate specificities. nih.gov For instance, UGTs in tea plants can differentiate between various volatile alcohols and monoterpenes, ensuring that specific compounds are glycosylated. nih.gov This specificity is determined by the amino acid sequence in the N-terminal region of the enzyme, which is responsible for binding the acceptor molecule (e.g., (Z)-3-hexenol). In contrast, the C-terminal end contains a highly conserved 44-amino acid sequence known as the Plant Secondary Product Glycosyltransferase (PSPG) motif, which is responsible for binding the UDP-glucose sugar donor. nih.gov

The key regulatory mechanisms are summarized in the table below.

| Regulatory Mechanism | Description | Example/Significance | Reference |

|---|---|---|---|

| Subcellular Localization | Physical separation of the glycosyltransferase from its substrate under normal conditions. | Mechanical stress can disrupt cell structures, allowing enzymes and substrates to interact, leading to rapid glucoside formation without new enzyme synthesis. | nih.gov |

| Substrate Specificity | The enzyme's active site has a high affinity for specific acceptor molecules. | Ensures that only certain volatiles, such as (Z)-3-hexenol, are converted into their glucoside forms, allowing for precise metabolic control. | nih.gov |

| Conserved Structural Motifs | Presence of conserved domains like the PSPG box for binding the sugar donor. | This structural feature is fundamental to the catalytic function of the entire UGT family, providing a common mechanism for sugar transfer. | nih.gov |

Enzymatic Hydrolysis and Chemoenzymatic Synthesis of 3 Hexenyl Beta Glucopyranoside and Its Derivatives

Glycosidases Involved in the Release of Volatile Aglycones

Glycosidases are a class of enzymes responsible for cleaving glycosidic bonds in glycosides, leading to the release of volatile aglycones, which are often aroma compounds. In the context of 3-hexenyl-β-glucopyranoside, these enzymes play a crucial role in the development of the characteristic "green" or "grassy" scent in plants like tea. nih.gov The enzymatic hydrolysis of glycosidically bound volatiles (GBVs) is a key step in the formation of tea aroma during manufacturing. acs.orgnih.gov

The release of volatile compounds from their glycosidic precursors can be facilitated by various glycosidases, with β-glucosidases and β-primeverosidases being of particular importance. nih.govmdpi.com These enzymes are widely distributed in the plant kingdom and are involved in various physiological processes, including defense against pathogens and herbivores, as well as the generation of aroma compounds. oup.comoup.com

Characterization of Beta-Glucosidase and Beta-Primeverosidase Activities

β-Glucosidases (EC 3.2.1.21) are enzymes that hydrolyze the β-D-glycosidic bonds to release terminal non-reducing β-D-glucose residues and their corresponding aglycones. oup.com In tea leaves, β-glucosidase activity is crucial for the generation of floral and fruity aromas by releasing monoterpene alcohols and aromatic alcohols from their glycosidic precursors. oup.com Studies have shown that β-glucosidases from various plant sources, including tea, exhibit broad substrate specificity, hydrolyzing a range of p-nitrophenyl (pNP) glycosides. oup.com For instance, a purified β-glucosidase from tea leaves showed maximum activity towards pNP-β-D-glucopyranoside (pNPG), low activity towards pNP-β-D-galactopyranoside, and no activity towards pNP-β-D-xylopyranoside. oup.com The optimal conditions for β-glucosidase activity can vary depending on the source. For example, β-glucosidase from tea leaves has an optimal pH of around 5.5 and is stable at temperatures below 40°C. oup.com

β-Primeverosidases are specialized glycosidases that hydrolyze β-primeverosides (6-O-β-D-xylopyranosyl-β-D-glucosides) to release volatile aglycones. nih.gov In tea plants, many aroma compounds are stored as β-primeverosides. nih.govoup.com The hydrolysis of these precursors by β-primeverosidase is a critical step in the development of the characteristic aroma profile of certain teas. nih.gov Research has led to the isolation and characterization of a β-primeverosidase-like endo-manner β-glycosidase from Aspergillus fumigatus. This enzyme demonstrated hydrolyzing activity towards pNP β-primeveroside. tandfonline.com

The following table summarizes the characteristics of β-glucosidase from tea leaves:

| Characteristic | Value | Reference |

| Optimal pH | ~5.5 | oup.com |

| Active pH Range | 4.0 - 7.0 | oup.com |

| Optimal Temperature | 50 °C | oup.com |

| Temperature Stability | < 40 °C | oup.com |

| Substrate Specificity | High for pNPG, low for pNP-Galacto, none for pNP-Xylo | oup.com |

Kinetics and Mechanism of Enzymatic Hydrolysis

The enzymatic hydrolysis of glycosides like 3-hexenyl-β-glucopyranoside generally follows Michaelis-Menten kinetics, where the rate of reaction is dependent on the substrate concentration. scielo.br The mechanism involves the binding of the glycoside to the active site of the enzyme, followed by the cleavage of the glycosidic bond and the release of the aglycone and the sugar moiety. oup.com

The hydrolysis of glycosidically bound volatiles is a complex process influenced by several factors. For instance, in the manufacturing of oolong tea, while enzymatic activity is high, there is surprisingly no reduction in most GBVs. However, the concentration of (Z)-3-hexenyl-β-glucopyranoside significantly increases. acs.orgnih.gov This suggests a dynamic interplay between hydrolysis and synthesis, where the continuous wounding of tea leaves during processing induces an increase in the (Z)-3-hexenol content, which then becomes a substrate for glycosyltransferases to synthesize more (Z)-3-hexenyl-β-glucopyranoside. acs.orgnih.gov

The kinetics of β-glucosidase activity can be influenced by various factors, including the presence of inhibitors. For example, glucose and cellobiose (B7769950) can act as competitive inhibitors of β-glucosidase. scielo.brjmb.or.kr The rate of hydrolysis is also dependent on the structure of the aglycone. A study on a β-glucosidase from rose flowers showed high activity towards (Z)-3-hexenyl-β-D-glucopyranoside. tandfonline.com

Chemoenzymatic Approaches for 3-Hexenyl-beta-glucopyranoside Synthesis

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical methods to produce complex molecules like 3-hexenyl-β-glucopyranoside. researchgate.netgoogle.com This approach offers advantages such as high regio- and stereoselectivity under mild reaction conditions. google.com

Enzyme-Catalyzed Glycosidation Reactions

Enzyme-catalyzed glycosidation is a key step in the chemoenzymatic synthesis of 3-hexenyl-β-glucopyranoside. This reaction involves the formation of a glycosidic bond between a sugar donor and an alcohol acceptor, in this case, (Z)-3-hexen-1-ol. β-Glucosidases are commonly used catalysts for this transglucosylation reaction. researchgate.netresearchgate.net

One reported synthesis involved the direct β-glucosidation of cis-3-hexen-1-ol (B126655) with D-glucose using immobilized β-glucosidase from almonds, which resulted in a 17% yield of (Z)-3-hexenyl β-D-glucoside. researchgate.net The efficiency of such reactions can be influenced by various parameters, including the source of the enzyme, the reaction medium, and the concentrations of the substrates. For example, using a high concentration of the alcohol acceptor with an immobilized enzyme has been shown to improve the yield of the corresponding β-D-glucopyranoside. researchgate.net

The following table provides an example of an enzyme-catalyzed glycosidation reaction for the synthesis of (Z)-3-Hexenyl-β-glucopyranoside:

| Enzyme | Acceptor | Donor | Product | Yield | Reference |

| Immobilized β-glucosidase (almonds) | cis-3-hexen-1-ol | D-glucose | (Z)-3-hexenyl β-D-glucoside | 17% | researchgate.net |

Immobilized Enzyme Systems for Synthesis

The use of immobilized enzymes in the synthesis of glycosides offers several advantages over using free enzymes in solution. nih.govmdpi.com Immobilization can enhance the stability of the enzyme, allow for its easy separation from the reaction mixture, and enable its reuse in multiple reaction cycles, which is economically and environmentally beneficial. mdpi.comsemanticscholar.org

Various materials have been explored for enzyme immobilization, including polymeric materials and inorganic supports. mdpi.combmbreports.org For the synthesis of (Z)-3-hexenyl β-D-glucoside, β-glucosidase from almonds has been successfully immobilized on a synthetic prepolymer, ENTP-4000. researchgate.net This immobilized system was effective in catalyzing the direct β-glucosidation of cis-3-hexen-1-ol. researchgate.net The use of immobilized enzymes in a water-alcohol two-phase system has also been investigated for the synthesis of alkyl-β-glucosides, demonstrating higher conversion yields compared to free enzymes. nih.gov The reusability of the immobilized enzyme is a key feature; for instance, recovered immobilisate was found to be reusable in successive transglucosylation runs. researchgate.net

Biological and Ecological Roles of 3 Hexenyl Beta Glucopyranoside in Plant Systems

Role as a Glycosidically Bound Volatile (GBV) Precursor

3-Hexenyl-beta-glucopyranoside is a key example of a glycosidically bound volatile (GBV), a non-volatile storage form of aroma compounds in plants. nih.gov These precursors are crucial for the development of characteristic scents and for defense mechanisms, becoming active upon enzymatic hydrolysis. nih.govresearchgate.net

Formation of Green Leaf Volatiles (GLVs)

Green Leaf Volatiles (GLVs) are C6 compounds, including aldehydes, alcohols, and their esters, that are responsible for the characteristic "green" odor of freshly cut leaves. oup.com The biosynthesis of GLVs begins with the oxygenation of fatty acids in plant membranes, a process initiated by stress such as herbivory. oup.com This leads to the formation of (Z)-3-hexenal, which can be further converted to other GLVs like (Z)-3-hexenol. oup.com

Plants can store (Z)-3-hexenol in a non-volatile form by converting it into glycosides, such as this compound. oup.comfrontiersin.org This water-soluble compound is stored in intact leaves and is hydrolyzed by enzymes like glucosidase to release the volatile (Z)-3-hexenol when the plant tissue is damaged. oup.com This rapid release of GLVs is a key component of the plant's immediate response to wounding. oup.com

Contribution to Plant Aroma Profiles (e.g., Tea Flavor Development)

The aroma of many plants, including tea, is significantly influenced by the enzymatic hydrolysis of GBVs. nih.govresearchgate.net During the manufacturing process of oolong tea, for instance, the content of (Z)-3-hexenyl-β-glucopyranoside has been observed to increase significantly, particularly during the turnover stage. nih.govresearchgate.netacs.org This enhancement is linked to the continuous wounding stress of the leaves during this phase, which leads to a notable increase in the substrate (Z)-3-hexenol. nih.govacs.org

The interaction between the substrate and the enzyme CsGT1, a glycosyltransferase, is facilitated by the disruption of cell structures during processing. nih.govacs.org This leads to the enhanced formation of (Z)-3-hexenyl-β-glucopyranoside, which, upon subsequent hydrolysis, contributes to the final aroma profile of the tea. nih.govacs.org In addition to (Z)-3-hexenyl-β-glucopyranoside, other glycosides like (Z)-3-hexenyl β-primeveroside are also important aroma precursors in tea leaves. nih.govsciopen.commdpi.com

Inter-Plant Communication and Defense Signaling

Plants are not passive organisms; they can communicate with each other, particularly in response to threats like herbivory. Volatile organic compounds (VOCs), including GLVs, play a crucial role in this communication, acting as airborne signals that can be perceived by neighboring plants. oup.comnih.gov

Perception and Uptake of Airborne Volatile Precursors by Receiver Plants

Undamaged plants can perceive and take up airborne VOCs released by their wounded neighbors. rsc.orgresearchgate.netnih.gov Studies have shown that plants can absorb airborne (Z)-3-hexenol through their leaves. rsc.orgpnas.orgresearchgate.net This uptake is not a passive process and can be influenced by factors such as stomatal opening. researchgate.net Once absorbed, these volatile precursors are metabolized within the receiver plant. researchgate.netslu.se

Conversion to Active Defense Compounds (e.g., (Z)-3-Hexenyl Vicianoside)

Upon uptake, airborne (Z)-3-hexenol is converted into a non-volatile, defensive glycoside. rsc.orgpnas.orgresearchgate.net In tomato plants, for example, absorbed (Z)-3-hexenol is glycosylated to form (Z)-3-hexenyl vicianoside. pnas.orgresearchgate.netresearchgate.net This conversion is a key step in the "defense in trans" strategy, where a signal from a damaged plant is transformed into a defense compound in a neighboring plant. pnas.org The enzyme responsible for this conversion in tomato has been identified as a UDP-glycosyltransferase, UGT91R1. researchgate.net This process of converting a volatile signal into a more stable, defensive compound appears to be a general response in a wide range of plant species. pnas.org

Priming of Plant Defense Responses

Exposure to GLVs like (Z)-3-hexenol and its acetate (B1210297) ester can "prime" a plant's defenses. oup.comnih.gov Priming is a state of enhanced defensive readiness, where the plant can mount a faster and stronger defense response upon subsequent attack. uu.nl This primed state is often characterized by the accumulation of defense-related transcripts and compounds. oup.comfrontiersin.org

The compound (Z)-3-hexenyl-β-glucopyranoside is a glycoside of the green leaf volatile (GLV) (Z)-3-hexenol. As a non-volatile, water-soluble compound, it serves as a stable storage form of its volatile precursor. This conversion from a volatile signal to a stored glycoside is a key mechanism in how plants respond to environmental cues, manage stress, and defend themselves.

Modulation of Stress-Induced Metabolite Accumulation

Plants respond to both abiotic (non-living) and biotic (living) stressors by altering their metabolic profile. The formation and accumulation of (Z)-3-hexenyl-β-glucopyranoside is a notable response to physical stress, particularly wounding.

Detailed research into the manufacturing process of oolong tea, which involves repeated mechanical agitation and wounding of the leaves, reveals a significant increase in the concentration of (Z)-3-hexenyl-β-glucopyranoside. nih.gov During the "turnover" stage of processing, which involves continuous wounding stress, the content of this glycoside is markedly enhanced. nih.gov This accumulation is not caused by an upregulation of the gene expression for the glycosyltransferase enzyme (CsGT1) responsible for its synthesis. nih.gov Instead, the primary driver is a significant stress-induced increase in the availability of the substrate, the volatile alcohol (Z)-3-hexenol. nih.gov The physical damage to leaf cells makes this precursor more accessible to the constitutively present enzyme, leading to a surge in the production of its glucoside form. nih.gov

Furthermore, studies on other plants show that exposure to airborne GLVs, which are themselves signals of nearby plant stress, can induce glycosylation events. nih.gov In wheat, exposure to the related compound (Z)-3-hexenyl acetate was found to incite oxidative stress, leading to the induction of glycosylation processes and the accumulation of hexenyl diglycosides. nih.gov This indicates that the conversion of volatile hexenols to their glucosides is a conserved stress response mechanism, allowing the plant to store these compounds for later use. nih.govoup.com

Table 1: Research Findings on Stress-Induced Accumulation

| Plant System | Stressor | Key Finding | Mechanism | Reference |

|---|---|---|---|---|

| Oolong Tea (Camellia sinensis) | Mechanical Wounding | Significant enhancement of (Z)-3-hexenyl-β-glucopyranoside. | Increased availability of the precursor (Z)-3-hexenol to the enzyme CsGT1. | nih.gov |

| Wheat (Triticum aestivum) | Exposure to (Z)-3-Hexenyl Acetate | Induction of glycosylation processes and accumulation of hexenyl diglycosides. | GLV is taken up, incites oxidative stress, and triggers metabolic modulation. | nih.gov |

Influence on Plant Growth and Development (e.g., Lettuce Germination)

The glycosylation of (Z)-3-hexenol not only changes its chemical properties but can also reverse its biological activity in specific contexts, such as seed germination.

Bioassays conducted on lettuce (Lactuca sativa) seeds have demonstrated a distinct and opposing effect between (Z)-3-hexenol and its glycosylated derivatives. semanticscholar.org The aglycone form, cis-3-hexen-1-ol (B126655), was found to inhibit the germination of lettuce seeds. semanticscholar.org In contrast, a related glycoside, (Z)-3-hexenyl O-β-D-xylopyranosyl-(1→6)-β-D-glucopyranoside, exhibited growth-promotive activity. semanticscholar.org This suggests that the addition of sugar moieties can transform a growth-inhibiting compound into a growth-promoting one, highlighting the role of glycosylation in modulating developmental processes.

Table 2: Influence of (Z)-3-hexenol and its Glycoside on Lettuce Germination

| Compound | Effect on Lettuce Germination | Reference |

|---|---|---|

| cis-3-hexen-1-ol (Aglycone) | Inhibitory | semanticscholar.org |

| (Z)-3-hexenyl O-β-D-xylopyranosyl-(1→6)-β-D-glucopyranoside | Promotive | semanticscholar.org |

Role in Plant-Herbivore and Plant-Pathogen Interactions

The conversion of (Z)-3-hexenol to its glucoside is a critical component of plant defense strategies, functioning in both direct defense and plant-to-plant signaling against herbivores and pathogens.

When a plant is attacked by an herbivore, it releases a plume of volatile organic compounds, including (Z)-3-hexenol. pnas.orgresearchgate.net Neighboring, undamaged plants can perceive these airborne signals. pnas.orgresearchgate.net Research on tomato plants (Solanum lycopersicum) has shown that they absorb airborne (Z)-3-hexenol emitted from conspecifics infested with the common cutworm (Spodoptera litura). pnas.orgnih.gov Upon absorption, the tomato plant converts the (Z)-3-hexenol into a more complex defensive glycoside, (Z)-3-hexenylvicianoside. oup.compnas.org This newly synthesized glycoside, when ingested by the herbivore, acts as an anti-feedant, suppressing the growth and survival rates of the cutworm larvae. oup.compnas.org This process demonstrates that the glycosylation of a volatile cue is a direct mechanism for a plant to "eavesdrop" on its neighbors and arm itself against an impending threat. pnas.org

Similarly, in tea plants (Camellia sinensis), (Z)-3-hexenol absorbed from the air is converted into defensive compounds, including (Z)-3-hexenyl-glucoside. acs.org This glycosylation enhances the plant's resistance to insects. acs.orgmdpi.com The enzyme responsible for catalyzing this specific reaction in tea has been identified as the glycosyltransferase CsUGT85A53-1. mdpi.com

The role of GLV glycosylation also extends to defense against pathogens. Exposure to GLVs can prime a plant's defenses, making it respond more quickly and robustly to a future attack. nih.gov In wheat, pre-exposure to (Z)-3-hexenyl acetate was shown to prime the plant for enhanced defense against the fungal pathogen Fusarium graminearum. nih.gov This primed state is associated with the induction of glycosylation processes, suggesting that the storage of GLVs as glycosides is part of a broader strategy to prepare for pathogen attack. nih.gov

Table 3: Research Findings on Defensive Roles

| Interacting Organisms | Key Finding | Mechanism | Reference |

|---|---|---|---|

| Tomato (S. lycopersicum) vs. Common Cutworm (S. litura) | Undamaged plants convert airborne (Z)-3-hexenol from infested neighbors into (Z)-3-hexenylvicianoside. | The resulting glycoside suppresses herbivore growth and survival when ingested. | pnas.org, oup.com, nih.gov |

| Tea (C. sinensis) vs. Herbivores | Healthy plants absorb airborne (Z)-3-hexenol and convert it to defensive glycosides like (Z)-3-hexenyl-glucoside. | The glycosylation enhances the plant's systemic resistance to insects. | mdpi.com, acs.org |

| Wheat (T. aestivum) vs. Fusarium graminearum | Pre-exposure to (Z)-3-hexenyl acetate enhances defense against the fungus. | The exposure induces glycosylation, priming the plant's defense system. | nih.gov |

Advanced Analytical Methodologies for the Study of 3 Hexenyl Beta Glucopyranoside

Chromatographic Techniques for Isolation and Separation

Chromatography is fundamental to the study of 3-Hexenyl-beta-glucopyranoside, allowing for its separation from other metabolites in plant extracts. The choice of technique depends on the analytical goal, whether it is the isolation of the intact glycoside or the analysis of its constituent parts.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and purification of non-volatile glycosides like this compound from crude plant extracts. The separation is typically achieved using reversed-phase columns, where the stationary phase is nonpolar (e.g., C18 or Phenyl-Hexyl) and the mobile phase is a polar solvent system. github.iobeilstein-journals.org A gradient elution, commonly employing a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile, is used to effectively separate compounds based on their polarity. clockss.org The glycoside, being relatively polar due to the sugar moiety, elutes under these conditions, allowing for its collection and subsequent structural analysis. The use of a photodiode array (PDA) detector can provide preliminary UV spectral data, aiding in the initial characterization of the separated fractions.

While the intact this compound is not volatile and thus unsuitable for direct GC-MS analysis, this technique is invaluable for identifying and quantifying its aglycone, (Z)-3-hexenol. To analyze the aglycone, the glycosidic bond must first be cleaved, typically through enzymatic hydrolysis (e.g., using β-glucosidase) or mild acid hydrolysis. dergipark.org.tr This process liberates the volatile (Z)-3-hexenol from the non-volatile sugar moiety. The released alcohol can then be extracted and analyzed by GC-MS, which separates it from other volatile compounds and provides a mass spectrum that serves as a chemical fingerprint for definitive identification. chemspider.com This indirect method is crucial for studying the biosynthesis of the glycoside and the release of its aroma-active aglycone.

Liquid Chromatography-Mass Spectrometry, particularly tandem mass spectrometry (LC-MS/MS), is the premier technique for the sensitive and specific detection and quantification of this compound directly in complex mixtures. This hyphenated technique couples the powerful separation capabilities of HPLC with the precise detection and structural analysis of mass spectrometry. The compound is first separated on an LC column and then introduced into the mass spectrometer, where it is ionized (commonly via electrospray ionization, ESI) and detected. The high sensitivity of LC-MS/MS allows for the analysis of trace amounts of the compound, which is often necessary when studying plant metabolites. clockss.org

Table 1: Representative LC-MS/MS Method Parameters for this compound Analysis

| Parameter | Specification |

|---|---|

| LC Column | Reversed-phase C18 (e.g., 2.1 x 150 mm, 2.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Gradient | 5% B to 95% B over 20 minutes |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Analysis | Tandem MS (MS/MS) via Collision-Induced Dissociation (CID) |

| Precursor Ion (m/z) | 285.1 [M+Na]⁺ |

| Product Ion (m/z) | 101.1 [Aglycone+H]⁺ |

Spectroscopic Characterization for Structural Elucidation

Following isolation, spectroscopic methods are employed to confirm the identity and elucidate the detailed structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including this compound.

¹H-NMR provides information about the number and environment of hydrogen atoms. Key signals include those for the olefinic protons of the hexenyl chain, the anomeric proton of the glucose unit, and the protons on the glucose ring. The coupling constant (J value) of the anomeric proton (H-1') is diagnostic for the stereochemistry of the glycosidic linkage; a large coupling constant (typically > 7 Hz) confirms the β-configuration.

¹³C-NMR provides information on the carbon skeleton of the molecule. It reveals the presence of the six carbons of the hexenyl chain (including two sp²-hybridized carbons of the double bond) and the six carbons of the glucose moiety.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between protons and carbons, confirming the attachment of the (Z)-3-hexen-1-ol aglycone to the anomeric carbon of the glucose sugar.

Table 2: ¹H and ¹³C NMR Spectral Data for (Z)-3-Hexenyl-beta-glucopyranoside (in Methanol-d₄)

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity, Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Aglycone (Hexenyl) | |||

| 1 | 3.90, 3.56 | m | 69.4 |

| 2 | 2.41 | q, J = 6.9 | 28.1 |

| 3 | 5.49-5.34 | m | 125.6 |

| 4 | 5.49-5.34 | m | 135.0 |

| 5 | 2.06 | quint, J = 7.4 | 21.4 |

| 6 | 0.97 | t, J = 7.4 | 14.4 |

| Glycone (Glucose) | |||

| 1' | 4.27 | d, J = 7.8 | 104.5 |

| 2' | 3.19 | dd, J = 7.8, 9.0 | 75.0 |

| 3' | 3.32-3.26 | m | 77.9 |

| 4' | 3.32-3.26 | m | 71.6 |

| 5' | 3.32-3.26 | m | 77.8 |

| 6' | 3.86, 3.67 | dd, J = 11.9, 2.3; dd, J = 11.9, 5.5 | 62.7 |

Mass spectrometry is essential for determining the molecular weight and confirming the elemental composition of this compound. github.io High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₁₂H₂₂O₆ (monoisotopic mass: 262.1416 g/mol ).

In tandem MS (MS/MS) analysis, the ionized molecule is fragmented, and the resulting fragment ions provide structural information. For O-glycosides like this compound, the most characteristic fragmentation pathway is the cleavage of the glycosidic bond. This results in a neutral loss of the glucose moiety (C₆H₁₀O₅, 162.0528 u). The resulting fragment ion observed in the mass spectrum corresponds to the protonated aglycone, [(Z)-3-hexenol + H]⁺. This predictable fragmentation is a key diagnostic feature used in LC-MS/MS methods to selectively identify and quantify the compound.

Table 3: Mass Spectrometry Data and Characteristic Fragmentation of this compound

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₁₂H₂₂O₆+H]⁺ | 263.1495 | Protonated molecular ion |

| [M+Na]⁺ | [C₁₂H₂₂O₆+Na]⁺ | 285.1314 | Sodium adduct of the molecular ion |

| [M-C₆H₁₀O₅+H]⁺ | [C₆H₁₂O+H]⁺ | 101.0966 | Fragment ion corresponding to the protonated aglycone after neutral loss of glucose (162.0528 u) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques used to elucidate the structural features of molecules. While specific spectral data for this compound is not extensively published in publicly accessible databases, its characteristic structural components allow for a predictive analysis of its spectral properties.

Infrared (IR) Spectroscopy is used to identify the functional groups within a molecule based on the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to exhibit several key absorption bands corresponding to its distinct chemical moieties. A broad, strong absorption band is anticipated in the region of 3550-3200 cm⁻¹, which is characteristic of the O-H stretching vibrations of the multiple hydroxyl groups present in the glucopyranoside ring. spectroscopyonline.com The C-H stretching vibrations of the hexenyl chain's alkyl groups would appear as sharp bands around 2950-2850 cm⁻¹. researchgate.netucla.edu The presence of the C=C double bond in the hexenyl group would likely show a medium intensity stretching vibration peak around 1680-1620 cm⁻¹. ucla.edu Furthermore, the spectrum would be characterized by multiple strong bands in the "fingerprint region" between 1200 and 1000 cm⁻¹, which are attributable to the C-O stretching vibrations of the ether linkages (C-O-C) within the glycosidic bond and the alcohol groups. spectroscopyonline.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light typically requires the presence of chromophores, which are often conjugated π-electron systems. utoronto.ca The structure of this compound contains an isolated carbon-carbon double bond and oxygen atoms with non-bonding electrons, but it lacks an extended conjugated system. libretexts.org Therefore, it is not expected to absorb light in the visible region of the spectrum and would appear colorless. Any significant electronic transitions, such as π → π* from the C=C bond and n → σ* from the oxygen atoms, would occur at shorter wavelengths, well within the ultraviolet range (typically below 200-220 nm). shimadzu.comkhanacademy.org Consequently, UV-Vis spectroscopy is of limited utility for the detailed structural characterization of this compound but can be used to confirm the absence of conjugated impurities.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretching | Hydroxyl Groups | 3550 - 3200 | Strong, Broad |

| C-H Stretching | Alkyl (Hexenyl) | 2950 - 2850 | Medium to Strong |

| C=C Stretching | Alkene (Hexenyl) | 1680 - 1620 | Medium |

| C-O Stretching | Ether and Alcohol | 1200 - 1000 | Strong |

Molecular Biology Techniques for Gene Expression Analysis

The biosynthesis of this compound in plants is an enzymatic process involving the glycosylation of (Z)-3-hexen-1-ol, a common plant volatile. This reaction is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs). researchgate.net Molecular biology techniques are crucial for identifying and characterizing the specific UGT genes responsible for this transformation and for understanding their regulation.

Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) is a highly sensitive and specific technique used to measure the expression levels of target genes. In the context of this compound biosynthesis, qRT-PCR can be employed to quantify the transcript abundance of candidate UGT genes in different plant tissues (e.g., leaves, flowers, fruits) or under various conditions (e.g., developmental stages, stress responses).

The general workflow involves extracting total RNA from the plant tissue, reverse transcribing it into complementary DNA (cDNA), and then using the cDNA as a template for PCR with primers specific to the UGT gene of interest. nih.govfrontiersin.org The amplification of the target gene is monitored in real-time using a fluorescent dye. By comparing the expression of the target UGT gene to that of a stably expressed reference gene (housekeeping gene), the relative expression level can be determined. benagen.com A high level of expression of a particular UGT gene in tissues known to produce this compound would suggest its potential role in the biosynthesis of this compound.

Interactive Data Table: Hypothetical qRT-PCR Analysis of Candidate UGT Genes for this compound Biosynthesis

| Gene ID | Tissue | Relative Expression Level (Fold Change) | Putative Function |

| UGT73B4 | Leaf | 12.5 | Glycosylation of small molecules |

| UGT73B4 | Flower | 2.3 | Glycosylation of small molecules |

| UGT85A1 | Leaf | 1.2 | Glycosylation of secondary metabolites |

| UGT85A1 | Flower | 0.8 | Glycosylation of secondary metabolites |

| UGT91C2 | Leaf | 45.7 | Glycosylation of volatile alcohols |

| UGT91C2 | Flower | 8.9 | Glycosylation of volatile alcohols |

Note: This data is illustrative and represents the type of results obtained from a qRT-PCR experiment designed to identify candidate genes.

Transcriptomic profiling, often performed using techniques like RNA sequencing (RNA-Seq), provides a comprehensive, unbiased view of all the genes being expressed in a particular tissue at a specific time. nih.gov This powerful approach can be used to identify genes involved in the biosynthesis of this compound without prior knowledge of the potential candidates. frontiersin.orgnih.gov

By comparing the transcriptomes of tissues with high and low levels of this compound, researchers can identify differentially expressed genes (DEGs). mdpi.com Genes that are significantly upregulated in the high-producing tissues, particularly those annotated as UDP-glycosyltransferases, become strong candidates for involvement in the compound's biosynthesis. mdpi.com Co-expression analysis, which identifies genes with similar expression patterns to known genes in related pathways (e.g., the lipoxygenase pathway that produces the (Z)-3-hexen-1-ol precursor), can further strengthen the evidence for a gene's function. mdpi.com Transcriptomic data provides a global picture of gene expression and can reveal entire metabolic pathways and regulatory networks associated with the production of this compound.

Computational Approaches for Biological Target Prediction (e.g., Network Pharmacology)

Computational approaches, particularly network pharmacology, are increasingly utilized to predict the biological targets of natural compounds and to elucidate their mechanisms of action from a systems-level perspective. rsc.orgnih.gov This methodology is particularly useful for compounds like this compound, where the full spectrum of biological activity may not be known.

Network pharmacology involves constructing and analyzing networks that connect compounds, protein targets, and diseases. nih.gov The process typically begins with identifying potential protein targets for a given compound using computational tools that rely on principles of chemical similarity, pharmacophore mapping, or molecular docking. mdpi.com For (Z)-3-Hexenyl beta-D-glucopyranoside, studies have employed databases and prediction servers (e.g., SwissTargetPrediction) to identify its likely protein interaction partners.

Research has shown that (Z)-3-Hexenyl beta-D-glucopyranoside is predicted to interact with several protein targets that are relevant to various disease pathways. For instance, in a study exploring plant compounds for anti-diabetic potential, (Z)-3-Hexenyl beta-D-glucopyranoside was predicted to bind to proteins such as Glycogen synthase kinase-3 beta (GSK3B), Peroxisome proliferator-activated receptor gamma (PPARG), Dipeptidyl peptidase 4 (DPP4), and Signal transducer and activator of transcription 3 (STAT3). These proteins are known to be associated with diabetes mellitus.

By integrating these predicted targets into protein-protein interaction (PPI) networks and pathway analysis databases (e.g., STRING, KEGG), researchers can visualize the complex biological processes that this compound may modulate. This in silico approach provides valuable hypotheses for further experimental validation and offers a powerful tool for discovering novel therapeutic applications for natural compounds.

Interactive Data Table: Predicted Protein Targets of (Z)-3-Hexenyl beta-D-glucopyranoside from Network Pharmacology Studies

| Predicted Protein Target | Gene Symbol | Associated Disease/Pathway (Example) |

| Glycogen synthase kinase-3 beta | GSK3B | Diabetes Mellitus, Insulin Signaling |

| Peroxisome proliferator-activated receptor gamma | PPARG | Diabetes Mellitus, Lipid Metabolism |

| Dipeptidyl peptidase 4 | DPP4 | Diabetes Mellitus, Glucose Homeostasis |

| Signal transducer and activator of transcription 3 | STAT3 | Inflammation, Cell Proliferation |

Chemical Synthesis and Analog Preparation of 3 Hexenyl Beta Glucopyranoside

Total Synthesis Strategies

Total synthesis of glycosides like 3-hexenyl-beta-glucopyranoside can be approached through various chemical and enzymatic strategies.

One prominent chemical method is the Koenigs-Knorr reaction , a classical and widely used method for glycoside formation. wikipedia.org This reaction typically involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter, often a silver or mercury salt. wikipedia.org For the synthesis of (Z)-3-hexenyl-β-D-glucopyranoside, this involves reacting a protected glucose derivative, such as acetobromoglucose (tetra-O-acetyl-α-D-glucopyranosyl bromide), with (Z)-3-hexenol. tandfonline.com The acetyl protecting groups on the glucose moiety are later removed under basic conditions (e.g., Zemplén deacetylation) to yield the final product. researchgate.net The use of a participating group, like the acetyl group at the C-2 position of glucose, helps to ensure the formation of the desired β-glycosidic bond through anchimeric assistance. wikipedia.org

A chemoenzymatic approach also serves as a total synthesis strategy, building the molecule from its basic aglycone and sugar components. Direct β-glucosidation between D-glucose and (Z)-3-hexen-1-ol can be catalyzed by enzymes like β-glucosidase. researchgate.netsemanticscholar.org This method offers high stereoselectivity for the β-anomer under mild reaction conditions, aligning with green chemistry principles. semanticscholar.org

Semisynthesis from Natural Precursors

Semisynthesis leverages readily available natural starting materials to construct the target molecule. For this compound, the most common precursors are (Z)-3-hexen-1-ol, also known as leaf alcohol, and D-glucose, both of which are abundant in nature. tandfonline.comsemanticscholar.org

A well-documented semisynthetic method is the enzymatic glycosylation or transglycosylation . semanticscholar.orgnih.gov In this process, an enzyme, typically β-glucosidase from a source like almonds, is used to catalyze the formation of the glycosidic bond between the two precursors. semanticscholar.orgresearchgate.net To improve yield and enzyme reusability, the β-glucosidase can be immobilized on a polymer support. semanticscholar.org For instance, a direct β-glucosidation has been reported where immobilized β-glucosidase from almonds was used to couple D-glucose with (Z)-3-hexen-1-ol, affording (Z)-3-hexenyl-β-D-glucoside in a 17% yield. semanticscholar.orgresearchgate.net This enzymatic approach is advantageous due to its high stereoselectivity, producing the β-anomer specifically, and its operation under mild, environmentally friendly conditions. researchgate.net

The table below summarizes a key chemoenzymatic semisynthesis approach.

| Precursors | Catalyst/Enzyme | Key Transformation | Product | Reference |

| (Z)-3-hexen-1-ol, D-glucose | Immobilized β-glucosidase from almonds | Direct β-glucosidation | (Z)-3-Hexenyl-β-D-glucopyranoside | semanticscholar.org |

Derivatization for Structure-Function Analysis

To understand how the different parts of the this compound molecule contribute to its physical properties and biological activity, researchers synthesize various derivatives. This involves modifying either the hexenyl (aglycone) or the glucose (glycone) portion of the molecule.

Acetylation of the hydroxyl groups on the glucose moiety is a common derivatization strategy. This modification increases the lipophilicity of the molecule, which can be useful for purification by chromatography and for structural analysis using techniques like NMR spectroscopy.

An important acetylated derivative is (Z)-3-hexenyl-(tetra-O-acetyl)-β-D-glucopyranoside . This compound has been isolated from acetylated glycosidic fractions of fresh tea leaves and identified by comparing its spectrometric data with an authentic sample synthesized via a modified Koenigs-Knorr reaction. tandfonline.comoup.com The synthesis of this derivative is also a key intermediate step in the chemical synthesis of the parent compound, where the acetyl groups serve as protecting groups. researchgate.net

The table below details this acetylated derivative.

| Parent Compound | Derivatization Method | Derivative | Purpose/Application | Reference |

| (Z)-3-Hexenyl-β-D-glucopyranoside | Acetylation (e.g., with acetic anhydride) | (Z)-3-Hexenyl-(tetra-O-acetyl)-β-D-glucopyranoside | Isolation, purification, structural identification | tandfonline.comoup.com |

Modifying the carbohydrate part of the molecule by adding more sugar units or replacing glucose with other sugars creates glycosyl congeners. These analogs are essential for studying how the nature of the glycone influences the molecule's activity.

A key strategy for synthesizing such derivatives involves a chemoenzymatic approach. First, (Z)-3-hexenyl-β-D-glucopyranoside is synthesized. semanticscholar.org After protecting the primary hydroxyl group (at C-6) of the glucose unit, the molecule can be coupled with other activated and protected sugar units. For example, researchers have successfully synthesized several disaccharide congeners by coupling the partially protected (Z)-3-hexenyl-β-D-glucopyranoside with protected glycosyl bromides of xylose, arabinose, and rhamnose. semanticscholar.orgresearchgate.net Subsequent deprotection yields the final modified glycosides. semanticscholar.org These compounds have been isolated from natural sources like Crataegus pinnatifida. mdpi.com

The following table presents examples of synthesized glycosyl congeners.

| Parent Glycoside | Coupled Sugar (Protected) | Final Congener Product | Reference |

| (Z)-3-Hexenyl-β-D-glucopyranoside | 2,3,4-tri-O-benzoyl-α-D-xylopyranosyl bromide | (Z)-3-Hexenyl O-β-D-xylopyranosyl-(1→6)-β-D-glucopyranoside | semanticscholar.orgresearchgate.net |

| (Z)-3-Hexenyl-β-D-glucopyranoside | 2,3,4-tri-O-benzoyl-α-L-arabinopyranosyl bromide | (Z)-3-Hexenyl O-α-L-arabinopyranosyl-(1→6)-β-D-glucopyranoside | semanticscholar.orgresearchgate.net |

| (Z)-3-Hexenyl-β-D-glucopyranoside | 2,3,4-tri-O-benzoyl-α-L-rhamnopyranosyl bromide | (Z)-3-Hexenyl O-α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranoside | semanticscholar.orgresearchgate.net |

Structure Activity Relationship Sar Studies of 3 Hexenyl Beta Glucopyranoside in Plant Systems

Aglycone Moiety Modifications and Their Biological Impact

The aglycone portion, (Z)-3-hexen-1-ol, is a well-known green leaf volatile (GLV) that plays a significant role in plant defense signaling. The glycosylation of this molecule into 3-Hexenyl-beta-glucopyranoside is a key step in its metabolic pathway, and the structural integrity of the aglycone is paramount for its biological recognition and subsequent activity.

Research into the SAR of related volatile compounds in maize seedlings has revealed a high degree of structural specificity required for inducing defense-related gene expression. researchgate.net Studies have shown that the six-carbon backbone of the 3-hexen-1-ol structure is the ultimate determinant for this activity. researchgate.net Key structural features and the impact of their modification are detailed below:

The Double Bond: The presence of the double bond within the hexenyl chain is essential for its biological function. researchgate.net Its removal, resulting in a saturated hexanyl structure, would likely diminish or eliminate the compound's ability to participate in specific signaling pathways.

Chain Length and Double Bond Position: Strict specificity has been observed regarding the length of the methylene (B1212753) chain on both sides of the double bond. researchgate.net This indicates that the precise positioning of the double bond at the third carbon (C3) is critical for proper interaction with molecular targets, such as enzyme active sites or receptor binding pockets.

Hydroxyl and Methoxy (B1213986) Groups: While direct studies on this compound are limited, SAR principles from other classes of plant natural products, such as flavonoids and anthocyanidins, suggest that the addition of functional groups like hydroxyl (-OH) or methoxy (-OCH3) groups to the aglycone could significantly alter its activity. mdpi.commdpi.com For instance, the number and position of these groups on the aromatic rings of flavonoids are known to strongly influence their antioxidant and anti-inflammatory properties. mdpi.commdpi.com Analogous modifications to the hexenyl chain could alter its polarity, solubility, and binding affinity.

| Modification Type | Specific Change to 3-Hexenyl Aglycone | Predicted Biological Impact | Rationale |

|---|---|---|---|

| Double Bond Saturation | Conversion of (Z)-3-hexen-1-ol to hexan-1-ol | Significant loss of activity | The double bond is demonstrated to be essential for the induction of defense genes. researchgate.net |

| Isomerization | Change from (Z)-3-hexenyl to (E)-3-hexenyl | Potentially altered or reduced activity | While the geometry was found to be indistinguishable in some assays, stereochemistry often plays a key role in specific receptor-ligand interactions. researchgate.net |

| Chain Length Alteration | Change from hexenyl to pentenyl or heptenyl | Significant loss of activity | Strict specificity for the six-carbon chain length has been observed. researchgate.net |

| Hydroxylation | Addition of a second -OH group to the hexenyl chain | Altered polarity and binding affinity | Based on general SAR principles, increased hydroxylation can enhance antioxidant activity but may change receptor specificity. mdpi.com |

Glycosidic Linkage Variation and Functional Consequences

The glycosidic bond connects the aglycone to the sugar moiety. Its stereochemistry—whether it is an alpha (α) or beta (β) linkage—is critical for the molecule's stability, solubility, and interaction with enzymes. In this compound, the β-linkage is the naturally occurring configuration.

The β-configuration is recognized by specific enzymes in plant systems, namely β-glucosidases, which can cleave the bond to release the volatile aglycone, (Z)-3-hexen-1-ol, often in response to herbivory or pathogen attack. This controlled release is a cornerstone of the plant's induced defense mechanism.

Anomeric Specificity: Altering the linkage from a β-anomer to an α-anomer would render the molecule resistant to cleavage by β-glucosidases. Consequently, an alpha-linked version would be biologically inactive in pathways that require the release of the free aglycone. The stereoselective formation of the β-linkage is a known challenge and a critical step in chemical synthesis, highlighting its importance for biological function. researchgate.net

Sugar Moiety Variation: Replacing the glucopyranoside with a different sugar (e.g., galactopyranoside, mannopyranoside) would also impact its interaction with glucosidases, which often exhibit high substrate specificity. Such a change would likely alter the rate of aglycone release and, therefore, modulate the timing and intensity of the defense response.

| Linkage Type | Susceptibility to β-Glucosidase | Predicted Functional Consequence |

|---|---|---|

| β-linkage (Natural) | High | Enzymatic cleavage proceeds, releasing the active (Z)-3-hexen-1-ol aglycone for defense signaling. |

| α-linkage (Synthetic) | None to very low | The molecule acts as a stable, non-hydrolyzable analog, preventing the release of the aglycone and inhibiting the defense response pathway. |

Role of Oligosaccharide Extensions in Biological Activity

In many plant glycosides, the core monosaccharide unit can be further extended with additional sugar residues to form oligosaccharide chains. These extensions can profoundly influence the molecule's properties, including its solubility, stability, and subcellular localization.

Research has shown that the glycosylation of (Z)-3-hexenol can proceed beyond a single glucose unit. For example, in tomato plants, (Z)-3-hexenol is converted to (Z)-3-hexenyl β-glucopyranoside, which is then further glycosylated to (Z)-3-hexenyl β-vicianoside (containing a glucose and an arabinose). researchgate.net This diglycosylation has been directly implicated in enhancing the plant's defense against herbivores. researchgate.net

The addition of oligosaccharide chains can modulate biological activity in several ways:

Altered Receptor Binding: As seen in other biological systems, the presence and structure of oligosaccharide chains can affect how a molecule binds to protein receptors. nih.gov While some extensions may enhance binding, others can cause steric hindrance, potentially reducing or inhibiting interaction. nih.gov

Compartmentation: The increased hydrophilicity provided by extra sugar units can influence the molecule's transport and storage within the plant cell, often targeting it for vacuolar sequestration.

Enzymatic Processing: The sequence and linkage of sugars in an oligosaccharide chain dictate which specific glycosyl hydrolases can process the molecule, allowing for a more complex, stepwise activation and release of the aglycone.

| Compound | Sugar Moiety | Observed/Predicted Biological Role |

|---|---|---|

| This compound | Monosaccharide (Glucose) | Intermediate in the glycosylation pathway; storage form of (Z)-3-hexen-1-ol. |

| (Z)-3-Hexenyl β-vicianoside | Disaccharide (Glucose-Arabinose) | Enhanced defense against herbivory in tomato plants. researchgate.net |

Future Perspectives in 3 Hexenyl Beta Glucopyranoside Research

Elucidating Undiscovered Biosynthetic Pathways

The formation of 3-hexenyl-beta-glucopyranoside is a critical process in plants, converting the volatile (Z)-3-hexenol into a non-volatile, water-soluble glycoside. nih.govajevonline.org This conversion is primarily carried out by uridine-diphosphate (B1259127) sugar-dependent glycosyltransferases (UGTs). nih.gov While research has identified some of the key enzymes involved, such as CsGT1 in tea plants (Camellia sinensis), the complete biosynthetic network remains to be fully mapped. acs.orgnih.gov

Future research will likely focus on identifying novel UGTs and other enzymes that may contribute to the biosynthesis of this compound and its derivatives. For instance, in tea plants, (Z)-3-hexenyl-beta-glucopyranoside can be further glycosylated to form (Z)-3-hexenyl β-primeveroside. oup.comnii.ac.jp The specific enzymes catalyzing this second glycosylation step are an area of active investigation. Studies have shown that stresses like wounding during oolong tea processing can significantly increase the concentration of (Z)-3-hexenol, the precursor to this compound, without a corresponding increase in the expression of known glycosyltransferases like CsGT1. acs.orgnih.gov This suggests the existence of alternative or yet-undiscovered enzymatic pathways that are activated under specific conditions.

The development and application of advanced analytical techniques, such as metabolomics and transcriptomics, will be instrumental in this endeavor. nih.gov By correlating gene expression profiles with metabolite accumulation under various conditions, researchers can identify candidate genes encoding the enzymes responsible for the remaining steps in the biosynthetic pathway.

Advanced Biotechnological Applications in Plant Enhancement

The manipulation of this compound levels in plants holds significant promise for enhancing desirable agricultural traits. As a storage form of the "green odor" compound (Z)-3-hexenol, this glycoside is a key precursor to the characteristic aroma of many fruits and vegetables. ajevonline.orgtandfonline.com Biotechnological approaches aimed at increasing the accumulation of this compound could lead to the development of crops with enhanced flavor and aroma profiles. tandfonline.com

Furthermore, the glycosylation of volatile compounds like (Z)-3-hexenol is a detoxification mechanism for the plant. frontiersin.org By converting potentially cytotoxic volatile compounds into stable glycosides, plants can safely store these molecules. nih.gov Enhancing this process through biotechnology could improve a plant's tolerance to various environmental stresses. For example, research has explored the use of biotechnological methods like micropropagation and cell cultures to increase the production of various valuable glycosides in plants like Stevia rebaudiana. researchgate.netmdpi.com Similar strategies could be applied to augment the synthesis of this compound.

Genetic engineering techniques, such as the overexpression of key glycosyltransferase genes, have already shown potential. For instance, the transient overexpression of a (Z)-3-hexenol UGT in tobacco plants led to a significant increase in the level of (Z)-3-hexenyl glucoside. researchgate.net Future research could focus on identifying and utilizing more efficient enzymes and optimizing their expression in crop plants to achieve desired outcomes. chemneo.comnih.gov

Systems Biology Approaches for Comprehensive Understanding

A holistic understanding of the role of this compound in plant biology requires a systems-level approach. springernature.com This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive models of the metabolic and signaling networks in which this compound participates. nih.govfrontiersin.org

Systems biology can help to unravel the complex regulatory mechanisms that control the biosynthesis and accumulation of this compound. For example, studies on tea plants have used integrated proteomic and metabolomic analyses to understand how treatments like methyl jasmonate priming affect the accumulation of aroma precursors, including glycosidically bound volatiles. bohrium.com Such approaches can reveal how different pathways, such as those for terpenoids and phenylpropanoids, are interconnected and co-regulated. bohrium.com

Furthermore, systems biology can shed light on how environmental cues and stresses influence the flux through these pathways. For instance, understanding how factors like temperature and wounding affect the expression of relevant genes and the activity of enzymes can lead to strategies for optimizing crop quality. acs.orgcas.cn The use of metabolomics to analyze the response of plants to volatile compounds like (Z)-3-hexenyl acetate (B1210297) has revealed widespread changes in the plant's metabolome, including the induction of glycosylation events. nih.govfrontiersin.org

Exploring Novel Ecological Interactions

This compound and its aglycone, (Z)-3-hexenol, play crucial roles in mediating a plant's interactions with its environment. researchgate.net (Z)-3-hexenol is a well-known herbivore-induced plant volatile (HIPV) that can act as a repellent to herbivores and an attractant to their natural enemies. researchgate.netoup.com The conversion of this volatile signal into a non-volatile glycoside within the plant is a key step in plant-plant communication and defense priming. nih.govpnas.orgnih.gov

An intriguing area of future research is the exploration of how neighboring plants perceive and utilize airborne (Z)-3-hexenol. Studies have shown that when uninfested plants absorb (Z)-3-hexenol emitted from herbivore-damaged neighbors, they convert it into glycosides, including this compound and its further glycosylated form, (Z)-3-hexenyl β-vicianoside. nih.govpnas.orgpnas.org These glycosides can then act as defense compounds against herbivores. pnas.org For example, in tomato plants, the accumulation of (Z)-3-hexenyl β-vicianoside was found to suppress the growth of cutworms. pnas.orgpnas.org

Future investigations will likely focus on identifying the specific transporters involved in the uptake of airborne volatiles and the full range of glycosides produced in response to these signals. nih.gov Understanding the genetic basis of these responses, such as the identification of specific UDP-glycosyltransferase gene clusters, will provide valuable insights into the evolution of plant communication and defense mechanisms. nih.gov Furthermore, exploring the diversity of these interactions across different plant species could reveal novel ecological roles for this compound and other related glycosides. pnas.org

Q & A

What are the established synthetic routes for 3-Hexenyl-beta-glucopyranoside, and how can regioselectivity be optimized?

Answer: The synthesis typically involves glycosylation of a protected glucose donor (e.g., trichloroacetimidate or thioglycoside) with 3-hexenol. Regioselectivity is controlled using orthogonal protecting groups (e.g., benzyl, acetyl) on the glucose moiety. For example, benzyl groups can be removed selectively via hydrogenolysis, while acetyl groups require basic conditions. AgOTf or BF₃·Et₂O are common promoters for glycosylation . Purification via HPLC or column chromatography ensures high purity, validated by NMR and mass spectrometry (MS) .

Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) is essential for verifying the beta-configuration of the glycosidic bond and the 3-hexenyl substituent. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl, ether). X-ray crystallography may resolve stereochemical ambiguities if crystals are obtainable .

How can researchers assess the stability of this compound under varying storage conditions?